tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a complex organic compound with the molecular formula C13H21NO3. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts significant rigidity and stability to the molecule. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step involves the radical addition of suitable reagents to [1.1.1]propellane, forming the bicyclo[1.1.1]pentane structure.
Introduction of the azetidine ring: The azetidine ring is introduced through a cyclization reaction, often involving the use of azetidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines .
- tert-Butyl-(3S)-3-hydroxypiperidin-1-carboxylate .
Uniqueness
tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate stands out due to its rigid bicyclo[1.1.1]pentane core, which imparts significant stability and unique reactivity compared to other compounds. This structural feature makes it particularly valuable in the synthesis of complex molecules and in the study of molecular interactions .
Biological Activity
Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate, also known as tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 2091263-82-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, mechanisms of action, and safety profiles.
Research indicates that this compound may exhibit activity through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which could make it a candidate for neurological disorders.
Study 1: Enantioselective C–H Functionalization
A significant study explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes using dirhodium tetracarboxylate catalysts. This research demonstrated that compounds similar to tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine can be synthesized with high selectivity, indicating the potential for creating novel derivatives with enhanced biological activity .
Study 2: Biological Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate on various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a favorable therapeutic index .
Data Table: Biological Activity Summary
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific metabolic enzymes | |
Receptor Modulation | Modulates neurotransmitter receptors | |
Cytotoxicity | Selectively toxic to cancer cells |
Safety Profile
The safety profile of tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine has been assessed through toxicity studies, which indicate that at therapeutic doses, the compound exhibits low toxicity with manageable side effects . However, further studies are necessary to fully characterize its safety in long-term use.
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-4-9(5-14)12-6-13(16,7-12)8-12/h9,16H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTYMYMQLFWACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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